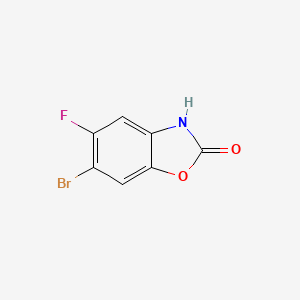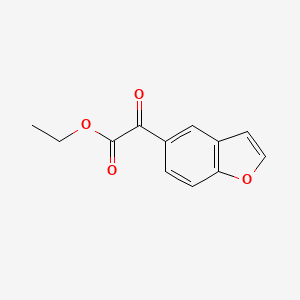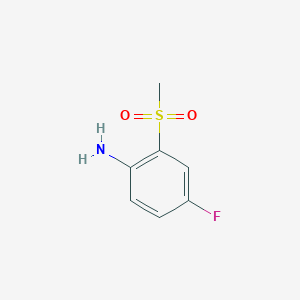
4-Fluoro-2-(methylsulfonyl)aniline
Vue d'ensemble
Description
4-Fluoro-2-(methylsulfonyl)aniline is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . This compound is used in scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and a methylsulfonyl group attached to it . The exact mass of this compound is 189.02600 .Applications De Recherche Scientifique
Chemoselective Reactions in Organic Synthesis
4-Fluoro-2-(methylsulfonyl)aniline is used in chemoselective reactions, a critical aspect of organic synthesis. Baiazitov et al. (2013) discuss chemoselective SNAr reactions with amines and derivatives, highlighting the role of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound closely related to this compound. They demonstrate selective displacement reactions in the presence of weak bases and the importance of steric and electronic factors in these processes (Baiazitov et al., 2013).
Electrochemical Synthesis in Polymer Chemistry
This compound contributes to the field of polymer chemistry, particularly in the electrochemical synthesis of polymers. Şahin et al. (2002) detail the electrochemical formation of self-doped sulfonated polyaniline in acetonitrile-containing anhydrous fluorosulfonic acid, where this compound-related compounds play a vital role (Şahin et al., 2002).
Fluorescent Thermometers in Biochemistry
In the realm of biochemistry, this compound is utilized in the development of fluorescent thermometers. Cao et al. (2014) report on a twisted-intramolecular-charge-transfer-based ratiometric fluorescent thermometer, where derivatives of this compound demonstrate unusual intensification of fluorescence with temperature increase, offering potential applications in temperature sensing (Cao et al., 2014).
Solubility Studies in Physical Chemistry
Research by Qian et al. (2014) focuses on the solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound structurally related to this compound. Their study in various organic solvents provides insights into the solubility properties, critical for understanding the physical chemistry of such compounds (Qian et al., 2014).
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound may participate in the formation of carbon–carbon bonds
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.
Result of Action
As a component in Suzuki–Miyaura cross-coupling reactions , it may contribute to the formation of carbon–carbon bonds, leading to the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-(methylsulfonyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.
Analyse Biochimique
Biochemical Properties
4-Fluoro-2-(methylsulfonyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The compound’s interactions with biomolecules are primarily through its functional groups, which can form hydrogen bonds and other non-covalent interactions. These interactions are crucial for the compound’s role in biochemical pathways and its effectiveness in therapeutic applications .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, affecting the production of proteins and enzymes essential for cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. These binding interactions are critical for the compound’s therapeutic effects, as they can modulate biochemical processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored in a dark, dry place at room temperature . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular responses and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is critical for elucidating the compound’s biochemical properties and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity and therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
4-fluoro-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIYDMDXQVUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700197 | |
| Record name | 4-Fluoro-2-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197193-21-7 | |
| Record name | 4-Fluoro-2-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



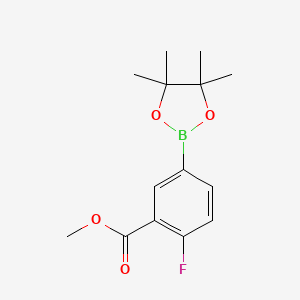
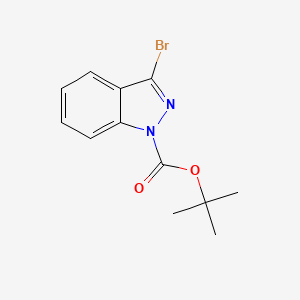
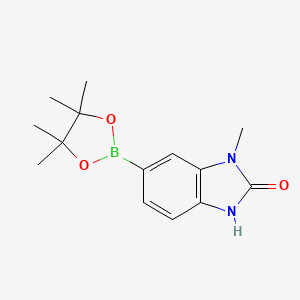



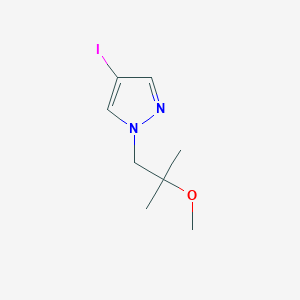
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)
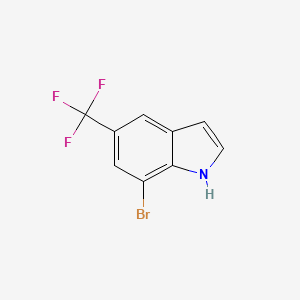
![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)
